molecular formula C11H12ClNO2 B2935557 3-Chloro-5-methoxy-4-propoxybenzonitrile CAS No. 693804-16-9

3-Chloro-5-methoxy-4-propoxybenzonitrile

Cat. No.: B2935557
CAS No.: 693804-16-9
M. Wt: 225.67
InChI Key: RRKSJUONQCFLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methoxy-4-propoxybenzonitrile is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include a chloro, methoxy, and propoxy group attached to a benzonitrile core.

Mechanism of Action

The compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), would also be influenced by these functional groups. For instance, the methoxy and propoxy groups could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and thus absorption and distribution. The presence of a chloro group might make the compound a substrate for dehalogenation reactions during metabolism.

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and activity. For example, the compound’s melting point is predicted to be 97.06° C , and its boiling point is predicted to be ~313.4° C at 760 mmHg . These properties suggest that the compound is stable under physiological conditions but could be degraded or denatured under extreme conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-propoxybenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-propoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-methoxy-4-propoxybenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxy-4-propoxybenzonitrile is unique due to the presence of the propoxy group, which can influence its chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

3-chloro-5-methoxy-4-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKSJUONQCFLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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